

Siremadlin preclinical research discovery and development

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Compound Focus: Siremadlin

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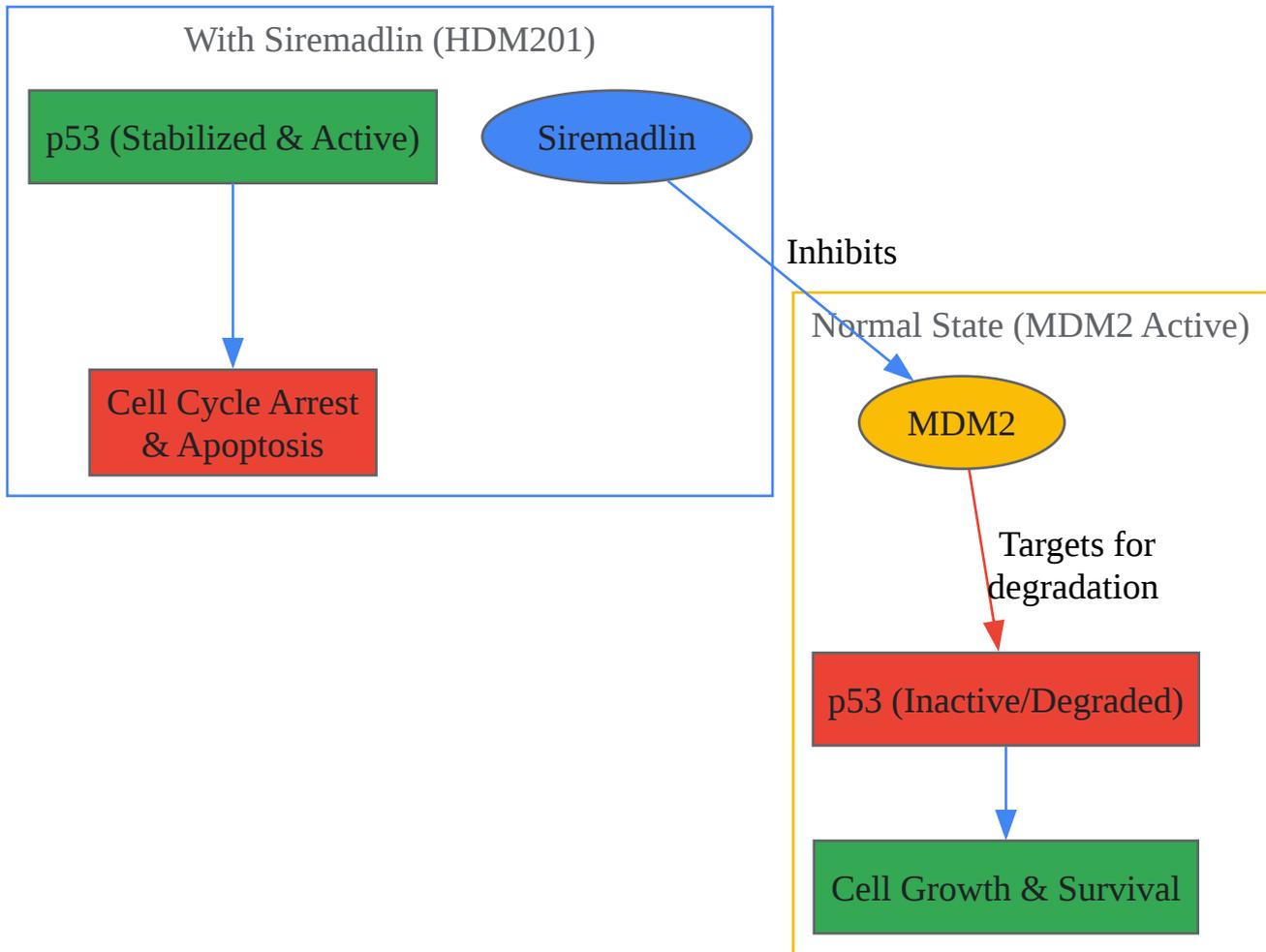
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Mechanism of Action

Siremadlin functions by disrupting a key regulatory interaction in cancer cells [1] [2].

- **Target Engagement:** It binds to the p53-binding pocket of the **MDM2 protein** with picomolar affinity and a selectivity ratio of over 10,000-fold versus the related protein MDMX [2].
- **Pathway Reactivation:** This binding disrupts the MDM2-p53 interaction, preventing **p53 ubiquitination and degradation**. The resulting stabilization and accumulation of p53 protein leads to the transcriptional activation of genes responsible for **cell cycle arrest and apoptosis** [1] [2].

The following diagram illustrates this core mechanism and its cellular consequences:



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Siremadlin inhibits MDM2, stabilizing p53 to trigger anti-cancer pathways.

Key Preclinical Findings

Preclinical studies demonstrated that **siremadlin**'s efficacy is strictly dependent on TP53 status and showed potent activity across multiple cancer models.

Table 1: Summary of Key Preclinical Findings

Cancer Model	TP53 Status	Key Experimental Readout	Efficacy (IC ₅₀ or Effect)	Source
B-cell Leukemia (CLL)	Wild-type	Cell viability (XTT assay), Apoptosis	Sensitive (Dose-dependent growth inhibition)	[1]
B-cell Leukemia (CLL)	Mutant / Homozygous KO	Cell viability (XTT assay)	Resistant (Significant resistance)	[1]
Various Solid Tumors (Xenograft models)	Wild-type	Tumor regression (in vivo)	Effective tumor regression with various dosing schedules	[2]
General p53 wild-type cancer cell lines	Wild-type	Cell cycle arrest & Apoptosis	Robust, p53-dependent activity; highly selective across cell line panels	[2]

Experimental Protocols from Preclinical Research

The methodology from the CLL study provides a representative example of a standard preclinical workflow for evaluating **siremadlin** [1].

In Vitro Cell Viability Assay (XTT Assay)

- **Cell Lines:** A panel of B-cell leukemia lines (e.g., Nalm-6) with defined TP53 status (wild-type, heterozygous knockout, homozygous knockout), and primary CLL patient samples.
- **Compound Preparation:** HDM201 (**siremadlin**) stock solution dissolved in DMSO, with subsequent dilutions.
- **Procedure:** Cells were plated at a density of 0.2×10^6 cells/mL and treated with a concentration range of **siremadlin** (e.g., 0 to 10 μ M) for 72 hours.
- **Viability Measurement:** Cell growth inhibition was assessed using an XTT assay kit after a 4-hour incubation with the reagent. Data was normalized to DMSO-treated controls, and IC₅₀ values were calculated.

Apoptosis and Pathway Analysis

- **p53 Stabilization:** Confirmed via Western blotting to detect increased p53 protein levels in treated cells.
- **Downstream Gene Expression:** Analyzed using quantitative RT-PCR to measure the induction of p53 target genes (e.g., CDKN1A (p21), PUMA, BAX, MDM2) in TP53 wild-type vs. mutant cells.

In Vivo Efficacy Studies

- **Models:** Used patient-derived xenograft (PDX) models of p53 wild-type human cancers.
- **Dosing:** **Siremadlin** was administered orally (e.g., 75 mg/kg in uveal melanoma PDX models).
- **Endpoint:** Monitored for tumor regression and pharmacodynamic biomarker activation [2].

From Discovery to Clinical Translation

Siremadlin's preclinical profile supported its advancement into clinical trials and informed trial design [3] [2].

- **Clinical Trial Basis:** A first-in-human Phase I study established the safety profile and recommended dosing regimens for future studies. The trial design explored different schedules (pulsed high-dose vs. fractionated low-dose) based on the preclinical observation that they can trigger distinct p53-dependent mechanisms (rapid apoptosis vs. cell cycle arrest) [3] [2].
- **Ongoing Clinical Investigation:** Multiple clinical trials are ongoing, investigating **siremadlin** as a monotherapy and in combination regimens for conditions like Acute Myeloid Leukemia (AML) and soft-tissue sarcomas [2].

Key Takeaways for Researchers

- **Strict TP53 Dependency:** The primary biomarker for **siremadlin** response is the presence of **wild-type TP53**. Preclinical models with TP53 mutations or knockouts consistently show resistance [1]. This underscores the need for robust patient stratification in clinical programs.
- **Versatile Dosing Schedules:** Preclinical data suggested that different dosing schedules could exploit distinct p53-mediated biological effects, a feature that has been actively explored in the clinic [3] [2].
- **Promising Combination Potential:** Based on its mechanism, **siremadlin** is a rational candidate for combination therapies. A Phase Ib study has already demonstrated the feasibility and preliminary efficacy of combining **siremadlin** with ribociclib (a CDK4/6 inhibitor) in liposarcoma [1].

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